

An In-depth Technical Guide on the Synthesis and Chemical Properties of Floctafenine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) **floctafenine**, with a focus on its synthesis pathway, detailed chemical properties, and mechanism of action. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Floctafenine is a pale yellow, non-steroidal anti-inflammatory agent belonging to the fenamate class.[1][2] It is structurally an organic molecular entity, specifically the 2,3-dihydroxypropyl ester of N-[8-(trifluoromethyl)-4-quinolyl]anthranilic acid.[3][4] The following table summarizes its key physicochemical properties based on experimental and predicted data.

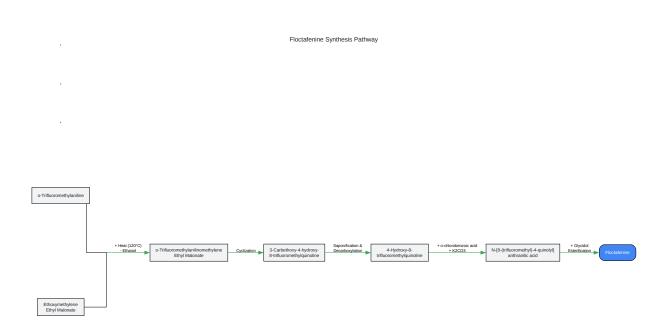


Property	Value	Source(s)
IUPAC Name	2,3-dihydroxypropyl 2-[[8- (trifluoromethyl)quinolin-4- yl]amino]benzoate	[3][5]
Molecular Formula	C20H17F3N2O4	[3][4][5][6]
Molecular Weight	406.36 g/mol	[4][5]
Melting Point	175-180 °C	[1][4][6]
Appearance	Pale yellow powder / Off-White to Pale Beige Solid	[1][4]
Solubility	- Insoluble in water Soluble in alcohol, acetone Very slightly soluble in ether, chloroform, methylene chloride Slightly soluble in DMSO, Methanol.	[1][4]
Water Solubility (Predicted)	0.0346 mg/mL	[6]
logP (Predicted)	3.05 - 4.43	[6]
pKa (Predicted)	Strongest Acidic: 13.62 Strongest Basic: 5.84	[6]
CAS Number	23779-99-9	[3][4][5]

Synthesis Pathway

The synthesis of **floctafenine** involves a multi-step process commencing with the reaction of ortho-trifluoromethylaniline and ethoxymethylene ethyl malonate. This is followed by a cyclization reaction to form the quinoline core, which is subsequently modified and esterified to yield the final product.





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Caption: Multi-step synthesis of **Floctafenine** from aniline and malonate precursors.

Experimental Protocols

The following protocols are based on the described manufacturing process for key intermediates of **floctafenine**.[4]

Protocol 1: Synthesis of 3-Carbethoxy-4-hydroxy-8-trifluoromethylquinoline

- Step 1: Formation of o-Trifluoromethylanilinomethylene Ethyl Malonate
 - A mixture of 54.8 grams of ortho-trifluoromethylaniline and 73.5 grams of ethoxymethylene ethyl malonate is heated to 120°C under an inert atmosphere.
 - The reaction is maintained at this temperature for 1 hour.



- Ethanol formed during the reaction is continuously removed by distillation.
- The resulting crude product, ortho-trifluoromethylanilinomethylene ethyl malonate, is used directly in the next step without further purification.
- Step 2: Cyclization
 - The crude product from Step 1 is added to 300 grams of diphenyl ether.
 - The mixture is heated to 250°C and maintained at this temperature for 30 minutes.
 - The reaction mixture is then cooled to approximately 50°C.
 - 20 cc of isopropyl ether is added to the cooled mixture.
 - The mixture is further cooled to 20°C to induce crystallization.
 - The precipitate is isolated by filtration, washed, and dried to yield 71.5 grams of 3carbethoxy-4-hydroxy-8-trifluoromethylquinoline (melting point: 210-214°C).

Protocol 2: Synthesis of 4-Hydroxy-8-trifluoromethylquinoline

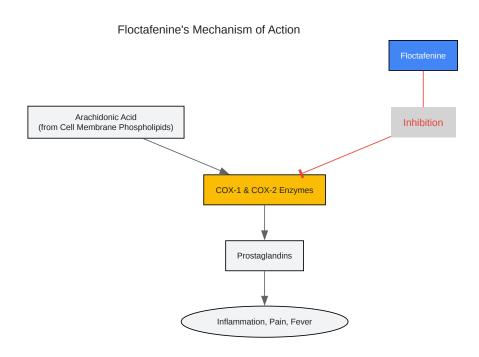
- A solution of 28.5 grams of 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline in 150 cc of a 10% aqueous sodium hydroxide solution is prepared.
- The solution is heated to its reflux temperature and maintained for 1 hour.
- The mixture is then cooled and acidified by the addition of acetic acid.
- The resulting precipitate is isolated by filtration, washed with water, and dried.
- The crude product is recrystallized from acetone with charcoal treatment to yield pure 4-hydroxy-8-trifluoromethylquinoline (melting point: 180°C).

Mechanism of Action

Floctafenine functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the synthesis of prostaglandins.[3][6][7] It targets the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for converting arachidonic acid into



prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7] By blocking this conversion, **floctafenine** effectively reduces the downstream inflammatory signals.[2] Some evidence suggests a slight preferential inhibition towards COX-2, which may contribute to a reduced incidence of certain gastrointestinal side effects compared to non-selective NSAIDs.[2] [8]



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Caption: Inhibition of prostaglandin synthesis by **Floctafenine** via COX enzymes.

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